2-(4-chlorophenoxy)-N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylpropanehydrazide
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Overview
Description
2-(4-chlorophenoxy)-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylpropanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a tetrahydropyrimidinyl group, and a methylpropanehydrazide moiety, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylpropanehydrazide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Synthesis of the Tetrahydropyrimidinyl Intermediate: This step involves the cyclization of urea derivatives with suitable diketones to form the tetrahydropyrimidinyl ring.
Coupling Reaction: The final step is the coupling of the chlorophenoxy intermediate with the tetrahydropyrimidinyl intermediate in the presence of a hydrazide derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidinyl ring, potentially converting them to alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be explored for its potential bioactivity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions might be harnessed to develop new pharmaceuticals with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylpropanehydrazide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorophenoxy group could facilitate binding to hydrophobic pockets, while the hydrazide and tetrahydropyrimidinyl groups might participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylpropanehydrazide: The parent compound.
2-(4-bromophenoxy)-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylpropanehydrazide: Similar structure with a bromine atom instead of chlorine.
2-(4-methylphenoxy)-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylpropanehydrazide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methylpropanehydrazide lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the chlorophenoxy group, in particular, may enhance its ability to interact with certain biological targets compared to its analogs.
Properties
Molecular Formula |
C16H19ClN4O4 |
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Molecular Weight |
366.80 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N'-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methylpropanehydrazide |
InChI |
InChI=1S/C16H19ClN4O4/c1-16(2,25-11-7-5-10(17)6-8-11)14(23)19-18-12-9-13(22)21(4)15(24)20(12)3/h5-9,18H,1-4H3,(H,19,23) |
InChI Key |
AJYJKGKZKQVIQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NNC1=CC(=O)N(C(=O)N1C)C)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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